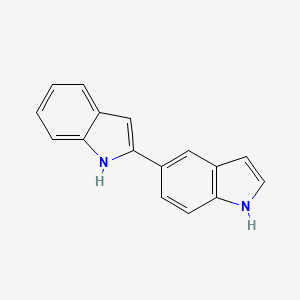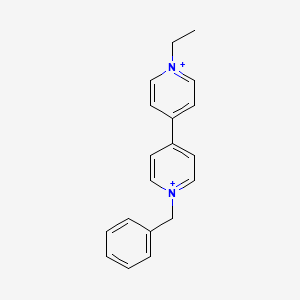![molecular formula C9H15N3O3S B14358770 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid CAS No. 90352-70-8](/img/no-structure.png)
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids It is characterized by the presence of an amino group, a sulfonic acid group, and a propylamine substituent on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using concentrated sulfuric acid to form 2-aminobenzenesulfonic acid.
Alkylation: 2-Aminobenzenesulfonic acid is then alkylated with 3-chloropropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinic acid or thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a propylamine substituent.
3-Amino-1-propanesulfonic acid: Contains a propylamine group but lacks the aromatic ring.
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a propylamine substituent.
Uniqueness
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is unique due to the presence of both an amino group and a propylamine substituent on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
| 90352-70-8 | |
Formule moléculaire |
C9H15N3O3S |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
5-amino-2-(3-aminopropylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H15N3O3S/c10-4-1-5-12-8-3-2-7(11)6-9(8)16(13,14)15/h2-3,6,12H,1,4-5,10-11H2,(H,13,14,15) |
Clé InChI |
DMXIORUGSYPMCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

